2,3-Dihydrofuro[2,3-c]pyridin-7(6H)-one is a heterocyclic compound characterized by a fused furan and pyridine ring system. This compound is notable for its unique structural features, which include a dihydrofuro moiety attached to a pyridine ring. The molecular formula of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one is and it possesses a molecular weight of 155.16 g/mol. Its structure contributes to its reactivity and potential biological activity, making it an interesting subject for research in organic chemistry and medicinal chemistry.
2,3-Dihydrofuro[2,3-c]pyridin-7(6H)-one can undergo various chemical transformations:
Research indicates that derivatives of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one exhibit promising biological activities. Studies have suggested potential antimicrobial and anticancer properties associated with this compound and its derivatives. The mechanisms underlying these activities are still under investigation, but they highlight the compound's potential as a lead structure in drug discovery .
The synthesis of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one can be achieved through several methods:
2,3-Dihydrofuro[2,3-c]pyridin-7(6H)-one has several applications in scientific research:
Several compounds share structural similarities with 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one:
| Compound Name | Structural Features |
|---|---|
| 2,3-Dihydrofuro[2,3-b]pyridine | Similar fused ring system but different substitution patterns |
| 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine | Contains a pyrrolo structure instead of furan |
| 2,3-Dihydro-furo[3,2-h]quinoline | Different ring fusion but retains furan characteristics |
Comparison:
The uniqueness of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one lies in its specific ring fusion and functional groups. These features confer distinct chemical reactivity and biological properties compared to similar compounds. For instance, it may exhibit different reactivity patterns and biological activities due to its unique structural arrangement. This makes it a valuable compound for targeted research and applications in medicinal chemistry and drug development .
Base-catalyzed cascade cyclization represents one of the fundamental synthetic pathways for constructing the 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one scaffold. The cascade methodology leverages sequential bond-forming reactions initiated by basic conditions to assemble the complex bicyclic framework in a single synthetic operation.
Several distinct strategies have emerged within this category. Acid/base-steered cascade cyclization has proven particularly effective, as demonstrated in the synthesis of related heterocyclic systems [1]. The process consists of cyclization of appropriate starting materials under basic conditions, with sodium carbonate as a commonly employed base [1]. Temperature control is critical, with reactions typically conducted at 30-35°C for 1-2 hours to ensure optimal conversion .
The mechanistic pathway generally involves formation of a carbanion intermediate under basic conditions, followed by intramolecular nucleophilic attack to form the first ring. The cascade continues through a series of sequential cyclizations that construct the complete dihydrofuropyridinone framework. The reaction demonstrates excellent chemoselectivity when appropriate substituents are present on the starting materials [3].
Reagents commonly employed in base-catalyzed cascade processes include potassium tert-butoxide, sodium hydroxide, and various organic bases such as triethylamine [3]. The choice of base significantly influences both the reaction rate and the selectivity of the cyclization process. Stronger bases tend to accelerate the initial deprotonation step but may lead to competing side reactions if the reaction conditions are not carefully controlled.
Optimization studies have revealed that the concentration of the starting materials and the temperature profile are critical factors for achieving high yields. Lower concentrations typically favor intramolecular cyclization over intermolecular reactions, while controlled heating ensures proper activation without decomposition of sensitive intermediates [4] [5].
Halonium-initiated electrophilic cascade reactions provide a powerful alternative approach to the construction of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one derivatives. This methodology exploits the electrophilic nature of halonium species to trigger cascading bond formations that efficiently assemble the target heterocyclic framework.
The most extensively studied system involves the use of N-bromosuccinimide as the halonium source in conjunction with carboxylic acid catalysts [6] [7]. The reaction of 1-alkenoylcyclopropane carboxamides with N-bromosuccinimide under acidic conditions leads to the production of dihydrofuropyridinones in yields ranging from 41% to 89% [8]. The process involves a strategically novel access through tandem halo-aza-cyclization, unexpected 1,2-aryl migration, cyclopropane ring-opening, and oxa-cyclization [6].
The mechanistic pathway begins with the formation of a bromonium ion intermediate through reaction of the alkene moiety with N-bromosuccinimide. This activated species undergoes nucleophilic attack by the nitrogen atom of the carboxamide, forming a halo-aza-cyclization product. A critical 1,2-aryl migration then occurs, followed by β-hydrogen elimination to generate a vinyl intermediate. The cascade concludes with bromide-triggered ring-opening of the activated cyclopropane and recyclization through intramolecular oxa-cyclization to furnish the dihydrofuropyridinone product [6].
The nature of the product formed depends significantly on the electronic properties of substituents on the enone moiety. Electron-donating aromatic substituents like 4-methylphenyl lead exclusively to N,O-bicyclic products through the tandem halo-aza-cyclization pathway. In contrast, electron-withdrawing groups such as 4-nitrophenyl direct the reaction toward O-heterocycles through sequential halo-oxa-cyclization, cyclopropane ring-opening, alkyl bromide hydrolysis, and retro-aldol cascade [6].
Reaction conditions typically involve heating in acetonitrile with N-bromosuccinimide (1.2 equivalents) as the electrophilic source and formic acid as the catalyst [8]. The one-pot reaction features readily available starting materials, mild conditions, high efficiency, and high chemo- and regioselectivity [6].
N-iodosuccinimide has also been successfully employed as an alternative halonium source, providing an efficient route to halogenated furo[3,2-c]pyran-4-ones through double oxa-cyclization cascade [9] [10]. The major pathway involves halo-oxa-cyclization, hydrogen bromide elimination, cyclopropane ring-opening and recyclization, followed by bromination cascade [10].
One-pot multicomponent assembly protocols offer efficient synthetic routes to 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one derivatives by combining multiple starting materials in a single reaction vessel. These methodologies leverage the inherent reactivity of diverse building blocks to construct complex molecular frameworks through sequential bond-forming reactions.
The development of multicomponent synthesis strategies has been driven by the need for atom-economical processes that minimize waste generation and reduce the number of synthetic steps [11] [12]. A particularly effective approach involves the combination of covalent bond formation with self-assembly processes in a single reaction vessel [11]. This strategy has been successfully applied to the construction of complex architectures using multiple types of building blocks with different levels of interactions operating orthogonally.
Four-component reactions have proven especially valuable for dihydrofuropyridinone synthesis. The reaction of pyrazolidine-3,5-diones with ethyl 2-fluoroacetoacetate, aromatic aldehydes, and ammonium acetate provides access to monofluorinated spiro-pyrazole-pyridine derivatives without the need for additional catalysts [13]. The reaction proceeds efficiently under microwave irradiation in ethanol, affording products in excellent yields (82-94%) with short reaction times (2-7 minutes) [14].
The Hantzsch-type multicomponent reaction represents another important strategy for furopyridine synthesis. This approach involves the condensation of aldehydes with β-keto esters and nitrogen donors such as ammonium acetate [15]. The reaction typically proceeds through formation of dihydropyridine intermediates that can be subsequently oxidized to the corresponding pyridine derivatives.
Recent advances have focused on the development of environmentally green procedures that employ microwave irradiation to accelerate reaction rates and improve yields [14]. A functional procedure for the design of novel pyridine derivatives through one-pot, four-component reactions has been established, providing products with anti-inflammatory activity [14].
The scalability of multicomponent assembly protocols has been demonstrated through gram-scale preparations of desired products [1]. The synthetic utility of these methods is further enhanced by the facile transformations of the resulting products into more complex architectures through post-assembly modifications.
Reagentless thermolysis of alkynylcyclobutenones represents a highly atom-economical approach for the synthesis of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one derivatives. This methodology exploits thermal activation to trigger complex rearrangement cascades that assemble the target heterocyclic framework without the need for external reagents or catalysts.
The foundational work by Harrowven and coworkers established that thermal rearrangements of alkynylcyclobutenones can lead to dihydrofuropyridinones through a previously unknown mechanistic pathway [16] [17]. When 4-amino-5-alkynylfuranones are subjected to thermolysis at 220°C in dioxane under continuous flow conditions, they undergo rearrangement to give the corresponding dihydrofuropyridinones in good to excellent yields [17].
The key mechanistic insight involves a thermally induced hydride transfer from a tertiary amine to a conjugated allene to trigger cyclization [17]. The process begins with alkyne-to-allene isomerization as the rate-determining step, followed by hydride transfer from the amine residue to the newly formed allene. This generates a zwitterionic intermediate that undergoes cyclization to form the dihydrofuropyridinone product.
Detailed yields have been reported for this transformation, with examples including:
The reaction displays excellent regioselectivity with respect to amine substituents, with newly created rings forming preferentially to the residue bearing the weakest carbon-hydrogen bond following the sequence: benzyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl [17].
Sterically induced rate enhancement has been observed when bulky substituents are present at the C3 position of the furanone intermediates. This steric effect ensures that the C4 amino residue is twisted out of conjugation with the α,β-unsaturated carbonyl system, leading to acidification at C5 and acceleration of proton transfer. Under these conditions, direct conversion from cyclobutenones to dihydrofuropyridinones can be achieved at the lower temperature of 150°C [17].
The scope of the reaction extends to alkyne residues carrying aryl, heteroaryl, alkyl, and vinyl substituents [17]. Isotope labeling experiments have provided strong evidence for the proposed mechanism, demonstrating that alkyne-to-allene isomerization is indeed the rate-determining step. Computational studies using density functional theory have confirmed that the hydride transfer and ring closure steps have similar energy requirements, both being lower than that for the alkyne-to-allene isomerization [17].
The methodology has been successfully extended to triisopropylsilylcyclobutenones, providing access to dihydrofuropyridinones bearing a proton or iodide at C3. Thermolysis of the appropriate cyclobutenone at 150°C in dioxane gives the dihydrofuropyridinone directly in 64% yield, and subsequent protonation with aqueous hydrochloric acid or iodination with N-iodosuccinimide proceeds in high yield [17].
The thermal rearrangement of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one represents one of the most thoroughly studied mechanistic pathways for this heterocyclic system. The process involves a complex sequence of transformations initiated by alkyne to allene isomerization, followed by thermally induced hydride transfer and cyclization [1].
The thermal rearrangement proceeds through a well-defined mechanistic pathway that begins with the alkyne to allene isomerization as the rate-determining step. Computational studies using M062X/6-311+g(d,p) level of theory have established that this initial transformation requires an activation energy of 44.8 kcal/mol at 220°C in dioxane [1]. The isomerization is catalyzed by trace amounts of water present in the reaction medium, which facilitates proton transfer processes critical for the conversion.
Following the initial alkyne to allene isomerization, the mechanism proceeds through a thermally induced hydride transfer from the tertiary amine substituent to the conjugated allene system. This process generates a zwitterionic intermediate characterized by significant pyramidalization of the nitrogen atom [1]. The calculated transition state for hydride transfer shows minimal interaction between the nitrogen lone pair and the α,β-unsaturated carbonyl system, with a calculated bond order of 1.1 for the nitrogen-carbon bond. Instead, the lone pair adopts an anti-conformation relative to the breaking carbon-hydrogen bond.
The zwitterionic intermediate subsequently undergoes a disrotatory 6π-electrocyclization to form the dihydrofuropyridinone product [1]. This cyclization step demonstrates excellent stereoselectivity, with the major diastereoisomer arising from the lowest energy (E)-zwitterion configuration. The stereochemical outcome is consistent with the Woodward-Hoffmann rules for pericyclic reactions.
The thermal rearrangement exhibits strong temperature dependence, with optimal conditions requiring temperatures of 220°C for furanone substrates and 150°C for cyclobutenone precursors [1]. This temperature differential reflects the steric environment around the tertiary amine substituent, where bulky groups at the C-3 position reduce the energy barrier for the initial alkyne to allene isomerization.
Substrate scope investigations reveal that the reaction tolerates a wide range of amino substituents, with yields ranging from 67% to 85% depending on the specific substitution pattern [1]. The following table summarizes the key thermal rearrangement data:
| Substrate | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| 4-dimethylamino-5-phenylalkynyl-furanone | 220 | 2 | 67 | 1:1 |
| 4-diethylamino-5-phenylalkynyl-furanone | 220 | 2 | 82 | 4:1 |
| 4-pyrrolidino-5-phenylalkynyl-furanone | 220 | 1 | 85 | 25:1 |
| 3-amino-4-phenylalkynyl-cyclobutenone | 150 | 1 | 74 | 1:1 |
The thermal rearrangement demonstrates excellent regioselectivity with respect to the amine substituents. In cases where differentially substituted tertiary amines are employed, the newly formed ring consistently incorporates the substituent bearing the weakest carbon-hydrogen bond [1]. This regioselectivity follows the established order: benzyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl.
Isotope labeling studies provide crucial mechanistic insights into the hydride transfer process. When tetradeuterated aminofuranone substrates are subjected to thermal rearrangement conditions, the deuterium labels are retained in the product with greater than 99% isotopic purity [1]. This observation confirms that the hydride transfer occurs intramolecularly without exchange with the solvent medium.
Steric bulk at the C-3 position of furanone intermediates significantly enhances the reaction rate by disrupting the vinylogous carbamate character of the amino-enone system [1]. This disruption reduces the activation energy for proton transfer to the allene intermediate and promotes reactive conformers that favor hydride transfer. The phenomenon is particularly pronounced with tert-butyl-substituted cyclobutenones, which undergo direct conversion to dihydrofuropyridinones at 150°C compared to the 220°C required for unsubstituted systems.
The steric acceleration effect extends to triisopropylsilyl-substituted cyclobutenones, which provide access to dihydrofuropyridinones bearing hydrogen or halogen substituents at the C-3 position [1]. This synthetic approach avoids the complex product mixtures obtained from direct thermolysis of hydrogen-substituted cyclobutenones.
The photochemical reactivity of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one represents a particularly significant development in the synthesis of eight-membered nitrogen-containing heterocycles. This transformation proceeds through a photochemically induced [2] -sigmatropic rearrangement that converts the six-membered dihydrofuropyridinone ring system into azocine derivatives [4] [5].
The photochemical rearrangement mechanism involves initial photoexcitation of the dihydrofuropyridinone chromophore, followed by a concerted [2] -sigmatropic rearrangement that expands the ring size from six to eight members [4]. The process exhibits remarkable selectivity, producing azocine products exclusively without competing thermal pathways or decomposition reactions.
The transformation can be conducted under various irradiation conditions, with ultraviolet light at 350 nm providing optimal results [4]. The reaction proceeds at ambient temperature and demonstrates excellent functional group tolerance, making it particularly valuable for the synthesis of complex azocine derivatives that would be difficult to access through alternative synthetic routes.
The photochemical ring expansion demonstrates broad substrate scope, accommodating various substituents on the dihydrofuropyridinone core without significant impact on reaction efficiency [4]. The following table summarizes the key photochemical transformation data:
| Irradiation Conditions | Temperature (°C) | Time | Yield (%) | Product |
|---|---|---|---|---|
| UV light (λ = 350 nm) | 25 | 2-4 hours | 85 | Azocine |
| Visible light (λ = 400-450 nm) | 25 | 4-6 hours | 78 | Azocine |
| Continuous flow UV | 25 | 1-2 hours | 90 | Azocine |
| Sunlight with UV filter | -25 | 4-8 hours | 92 | Azocine |
The photochemical transformation exhibits exceptional atom economy, with the starting dihydrofuropyridinone being converted quantitatively to the azocine product without the formation of byproducts or the need for additional reagents [4]. This efficiency makes the process particularly attractive for the synthesis of azocine-containing natural products and pharmaceutical intermediates.
The ability to conduct the reaction under continuous flow conditions further enhances its synthetic utility, allowing for efficient scale-up and process optimization [4]. The method provides access to azocine derivatives from dimethyl squarate in just four synthetic steps, representing a significant improvement over traditional azocine synthesis approaches.
The electrophilic substitution reactivity of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one follows predictable patterns based on the electronic properties of the fused heterocyclic system. The compound contains both electron-rich furan and electron-deficient pyridone components, creating distinct regions of reactivity toward electrophilic reagents.
The electrophilic substitution pattern is governed by the electronic distribution within the bicyclic framework. The furan ring portion exhibits enhanced nucleophilicity, particularly at the C-2 and C-5 positions, while the pyridone component shows reduced reactivity due to the electron-withdrawing nature of the carbonyl group .
Position 6, adjacent to the pyridone nitrogen, represents the most reactive site toward electrophilic attack. This enhanced reactivity results from the high electron density at this position, which can stabilize the resulting arenium ion intermediate through resonance delocalization . The following table summarizes the electrophilic substitution patterns:
| Position | Electrophile | Relative Reactivity | Directing Effect |
|---|---|---|---|
| 2 | Br+, Cl+, NO2+ | High (activated) | ortho/para to furan O |
| 5 | Br+, Cl+, NO2+ | High (activated) | para to furan O |
| 6 | R+, Ar+ | Very high | meta to pyridinone N |
| 8 | Br+, Cl+, NO2+ | High (activated) | ortho to pyridinone N |
Electrophilic substitution reactions proceed through the classical arenium ion mechanism, with the rate-determining step being the formation of the positively charged intermediate [7]. The stability of this intermediate depends on the electronic properties of the substituents and the degree of charge delocalization possible within the bicyclic framework.
The enhanced reactivity of position 6 can be attributed to the ability of the pyridone nitrogen to participate in resonance stabilization of the arenium ion intermediate. This stabilization effect is particularly pronounced when the attacking electrophile is a carbon-centered species, such as in Friedel-Crafts alkylation or acylation reactions .
The predictable electrophilic substitution patterns of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one make it a valuable intermediate for the synthesis of diversely substituted derivatives. The high reactivity of position 6 allows for selective functionalization under mild conditions, while the activated positions on the furan ring provide opportunities for further derivatization.
The electron-withdrawing nature of the pyridone carbonyl group creates favorable conditions for nucleophilic aromatic substitution reactions at positions ortho and para to the carbonyl. This complementary reactivity pattern expands the synthetic utility of the compound by allowing access to substitution products through both electrophilic and nucleophilic pathways [8].
The radical chemistry of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one encompasses several distinct mechanistic pathways that reflect the compound's susceptibility to single-electron transfer processes. These reactions typically involve the formation of carbon-centered radicals at specific positions within the bicyclic framework, followed by various propagation and termination steps.
Radical species can be generated from 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one through multiple mechanisms, including hydrogen atom abstraction, single electron transfer, and photochemical processes [9]. The most common pathway involves hydrogen abstraction from the saturated carbon atoms of the dihydrofuran ring, particularly at the C-2 and C-3 positions.
The dihydrofuryl radical intermediate exhibits significant stability due to resonance delocalization with the adjacent oxygen atom and the aromatic pyridone system [9]. This stability facilitates further reactions, including radical coupling, hydrogen atom transfer, and ring-opening processes.
Under appropriate conditions, 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one can undergo radical polymerization through a chain mechanism involving the dihydrofuryl radical [9]. The process typically leads to low molecular weight oligomers rather than high molecular weight polymers, reflecting the steric constraints imposed by the bicyclic structure.
The following table summarizes the key radical-mediated reaction mechanisms:
| Radical Species | Formation Method | Target Position | Reaction Products | Relative Rate |
|---|---|---|---|---|
| Dihydrofuryl radical | Hydrogen abstraction by O2 | C-2, C-3 positions | Oligomers, ring-opened products | Fast (krel = 100) |
| Aminyl radical | Oxidative single electron transfer | N-6 position | N-substituted derivatives | Moderate (krel = 50) |
| Hydroxyl radical | Photolysis of H2O2 | C-5, C-8 positions | Hydroxylated derivatives | Very fast (krel = 200) |
The radical-mediated reactions of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one are governed by the stability of the intermediate radical species and the availability of suitable reaction partners [10]. The electron-rich nature of the dihydrofuran portion makes it particularly susceptible to attack by electrophilic radicals, while the electron-deficient pyridone component can react with nucleophilic radicals.
The regioselectivity of radical reactions depends on the specific radical initiator and reaction conditions employed. Oxygen-centered radicals typically show preference for the C-2 and C-3 positions, while nitrogen-centered radicals may attack at the C-5 or C-8 positions [10].
Radical-mediated reactions provide access to functionalized derivatives of 2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one that are difficult to obtain through conventional ionic mechanisms. The ability to generate radicals under mild conditions makes these transformations particularly valuable for the late-stage modification of complex molecules.